molecular formula C18H28N2O2 B2427465 tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 872716-54-6

tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No. B2427465
CAS RN: 872716-54-6
M. Wt: 304.434
InChI Key: YQMJRJFNTXEFIP-UHFFFAOYSA-N
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Description

“tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate” is a chemical compound with the linear formula C18H28N2O2 . It is also known by other synonyms such as "tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate;(+/-)-1,1-dimethylethyl {[3-methyl-1-(phenylmethyl)-3-pyrrolidinyl]methyl}carbamate;Carbamic acid, [[3-methyl-1-(phenylmethyl)-3-pyrrolidinyl]methyl]-,1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C11H22N2O2/c1-10 (2,3)15-9 (14)13-8-11 (4)5-6-12-7-11/h12H,5-8H2,1-4H3, (H,13,14)" . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule. The exact structural details can be obtained from the InChI code or from a detailed spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H28N2O2) , and its InChI code . More detailed properties such as melting point, boiling point, density, etc., can be found in technical documents or chemical databases .

Scientific Research Applications

Synthesis of N-tert-butyl amides

This compound is used in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 and is a highly stable and efficient method for the Ritter reaction under solvent-free conditions at room temperature .

2. Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines The compound has been used in the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate

This compound is an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .

Synthesis of new benzyl-protected 2-iodo-4-tert

The compound plays an essential role in the halogen exchange reaction .

Peptide and Protein Synthesis

The compound is a highly versatile amino acid derivative widely employed in peptide synthesis and various biochemical and pharmaceutical applications . It serves as a fundamental building block for peptides and proteins, while also finding utility in other organic compound syntheses .

Chemical Functionalization of Nanocellulose

The compound is used in the chemical functionalization of nanocellulose. Carbamylation is the method in which isocyanic acid binds to the functional groups of cellulose to modify its surface .

properties

IUPAC Name

tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-13-18(4)10-11-20(14-18)12-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMJRJFNTXEFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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